molecular formula C14H11BrO2S B15180897 4-(((4-Bromophenyl)thio)methyl)benzoic acid CAS No. 110046-25-8

4-(((4-Bromophenyl)thio)methyl)benzoic acid

Cat. No.: B15180897
CAS No.: 110046-25-8
M. Wt: 323.21 g/mol
InChI Key: SLWDWYXLAWQSKN-UHFFFAOYSA-N
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Description

4-(((4-Bromophenyl)thio)methyl)benzoic acid is an organic compound that features a benzoic acid core with a bromophenylthio methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Bromophenyl)thio)methyl)benzoic acid typically involves the reaction of 4-bromothiophenol with 4-(bromomethyl)benzoic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Bromophenyl)thio)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of palladium or copper catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(((4-Bromophenyl)thio)methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((4-Bromophenyl)thio)methyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenylthio group can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-Bromothiophenol
  • 4-((Phenylthio)methyl)benzoic acid

Uniqueness

4-(((4-Bromophenyl)thio)methyl)benzoic acid is unique due to the presence of both a bromophenyl and a thioether group, which can impart distinct chemical and biological properties

Properties

CAS No.

110046-25-8

Molecular Formula

C14H11BrO2S

Molecular Weight

323.21 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]benzoic acid

InChI

InChI=1S/C14H11BrO2S/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)

InChI Key

SLWDWYXLAWQSKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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